6-chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a pyridine ring, a sulfonamide group, and an indenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts acylation of indene to introduce the 3-oxo group, followed by chlorination to add the chloro group at the 6-position. The pyridine ring can be introduced through a nucleophilic substitution reaction, and the sulfonamide group can be added using sulfonating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6-chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic photovoltaic devices and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 6-chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
6-Chloro-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide: Lacks the 3-oxo group.
6-Chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-2-sulfonamide: Different position of the sulfonamide group.
6-Chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-4-sulfonamide: Different position of the pyridine ring.
Uniqueness: The presence of the 3-oxo group in the indenyl moiety and the specific positioning of the chloro and sulfonamide groups contribute to the unique properties of 6-chloro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide, distinguishing it from similar compounds.
Properties
IUPAC Name |
6-chloro-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-14-6-5-9(8-16-14)21(19,20)17-12-7-13(18)11-4-2-1-3-10(11)12/h1-6,8,12,17H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJAEXXDWPOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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